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Compound of Interest

N,N-bis(1H-indol-4-
Compound Name: _
ylmethyl)acetamide

Cat. No.: B243521

A guide for researchers and drug development professionals on the therapeutic potential of
N,N-bis(1H-indol-4-ylmethyl)acetamide and its structural analogs.

Disclaimer: As of the latest literature review, no specific therapeutic or toxicological data for
N,N-bis(1H-indol-4-ylmethyl)acetamide is publicly available. This guide provides a
comparative assessment of structurally related indole acetamide and bis-indole derivatives to
infer the potential therapeutic landscape and toxicological considerations for this class of
compounds.

Introduction

Indole-containing compounds are a significant class of heterocyclic molecules with a wide
range of biological activities, making them privileged scaffolds in drug discovery. The acetamide
moiety is also a common feature in many pharmaceuticals, contributing to their
pharmacokinetic and pharmacodynamic properties. The target molecule, N,N-bis(1H-indol-4-
ylmethyl)acetamide, combines these features, suggesting potential for biological activity. This
guide compares the therapeutic and toxicological profiles of several related indole acetamide
derivatives that have been investigated for anticancer, antihyperglycemic, and anti-HIV
applications.

Comparative Therapeutic Potential
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The therapeutic potential of indole acetamide derivatives is diverse, with different structural
modifications leading to distinct biological activities. Below is a comparison of the in vitro
efficacy of representative compounds in three different therapeutic areas.

Anticancer Activity: Tubulin Polymerization Inhibition

A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives
have been identified as potent inhibitors of tubulin polymerization, a key mechanism for
inducing cancer cell death.[1][2]

Table 1: In Vitro Anticancer Activity of Indole Acetamide Derivatives[1]

Compound HeLa ICso (pM) MCF-7 ICso (pM) HT-29 ICso (pM)
7d 0.52 0.34 0.86
7c 1.32 1.05 211
7f 2.58 1.89 3.45
7i 5.23 4.16 6.68
Colchicine 0.03 0.02 0.04

ICso: The half-maximal inhibitory concentration.

Antihyperglycemic Activity: a-Amylase Inhibition

Indole-3-acetamide derivatives have been synthesized and evaluated for their potential to
manage hyperglycemia by inhibiting a-amylase, an enzyme involved in carbohydrate digestion.

[3][4]

Table 2: In Vitro a-Amylase Inhibitory Activity of Indole-3-Acetamide Derivatives|3]
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Compound o-Amylase ICso (M)
15 1.09+£0.11

21 1.76 £ 0.2

20 2.14 +0.08

19 2.28 £ 0.08

Acarbose (Standard) 092+04

ICso: The half-maximal inhibitory concentration.

Anti-HIV Activity: Tat-Mediated Transcription Inhibition

Certain acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have shown potent inhibitory
effects on HIV-1 infectivity by targeting Tat-mediated viral transcription.[5][6]

Table 3: In Vitro Anti-HIV Activity of Indole-Oxadiazole-Acetamide Derivatives[5]

Compound ECso (M)
9 0.17
13 0.24

ECso: The half-maximal effective concentration.

Toxicological Profile of Related Indole Compounds

While specific toxicity data for N,N-bis(1H-indol-4-ylmethyl)acetamide is unavailable, studies
on other indole-containing compounds provide insights into potential toxicities. A sub-chronic
toxicity study of an indole alkaloids extract from Alstonia scholaris leaves was conducted in

beagle dogs.[7]

Table 4: Sub-chronic Toxicity of Indole Alkaloids Extract in Beagle Dogs[7]
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Parameter Result
No-Observed-Adverse-Effect-Level (NOAEL) 120 mg/kg.bw
Observed Adverse Effects at Higher Doses Emesis and drooling

Experimental Protocols
Synthesis of Indole-3-Acetamide Derivatives|[3]

 Indole-3-acetic acid (1 mmol) and 1,1-carbonyldiimidazole (CDI, 1 equivalent) are stirred in
acetonitrile containing a catalytic amount of pyridine for 45 minutes at room temperature.

» The respective substituted aniline is added to the reaction mixture.
e The mixture is stirred for 2-24 hours and monitored by Thin Layer Chromatography (TLC).

e The product is obtained by extraction with dichloromethane and washed with hexane.

In Vitro Tubulin Polymerization Inhibition Assay[8]

o Afluorescence-based assay is performed using a tubulin polymerization assay Kkit.

e The reaction mixture contains 2 mg/mL porcine brain tubulin, 2 mM MgClz, 0.5 mM EGTA, 1
mM GTP, and 15% glycerol.

o A 96-well plate is incubated with the test inhibitor (5 pL) at various concentrations for 1
minute at 37°C.

e The tubulin reaction mix (50 pL) is added to each well.

e The increase in fluorescence is monitored immediately with excitation at 355 nm and
emission at 460 nm.

In Vitro a-Amylase Inhibition Assay[9][10]

o A mixture of the test compound (250 pL at various concentrations) and 20 mM sodium
phosphate buffer (pH 6.9) containing a-amylase solution (0.5 mg/mL) is prepared.
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The mixture is pre-incubated at 25°C for 10 minutes.

A 1% starch solution in the same buffer (250 uL) is added and incubated for another 10
minutes at 25°C.

The reaction is stopped by adding dinitrosalicylic acid reagent (500 pL).

The tube is incubated in a boiling water bath for 5 minutes and then cooled.

The reaction mixture is diluted with distilled water, and the absorbance is measured at 540
nm.

HIV-1 Tat-Mediated Transcription Inhibition Assay[11]
[12]

A cell-based assay using a reporter gene (e.g., luciferase) under the control of the HIV-1
Long Terminal Repeat (LTR) is established.

Cells are co-transfected with an LTR-luciferase plasmid and a Tat-expressing plasmid.

The transfected cells are treated with various concentrations of the test compounds.

After a suitable incubation period, cell lysates are prepared, and luciferase activity is
measured to determine the extent of inhibition of Tat-mediated transcription.

Sub-chronic Toxicity Study in Beagle Dogs[7][13]

Beagle dogs are divided into control and treatment groups.

The test substance (e.g., indole alkaloids extract) is administered orally at different dose
levels (e.g., 20, 60, and 120 mg/kg body weight) for a period of 13 weeks.

A 4-week recovery period follows the treatment period.

Parameters monitored include clinical signs, body weight, food consumption, hematology,
clinical chemistry, urinalysis, and fecal analysis.
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+ At the end of the study, a complete necropsy is performed, and organ weights and
histopathology are evaluated.
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Caption: Synthetic pathway for Indole-3-acetamide derivatives.
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Caption: Mechanism of action for tubulin polymerization inhibitors.
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Caption: Experimental workflow for the a-amylase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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